

# Capivasertib in Clinical Trials: A Meta-Analysis and Comparison Guide

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## Compound of Interest

Compound Name: *Capivasertib*

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This guide provides a comprehensive meta-analysis and comparison of clinical trials involving **Capivasertib**, a potent and selective pan-AKT inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a critical resource for professionals in the field of oncology drug development.

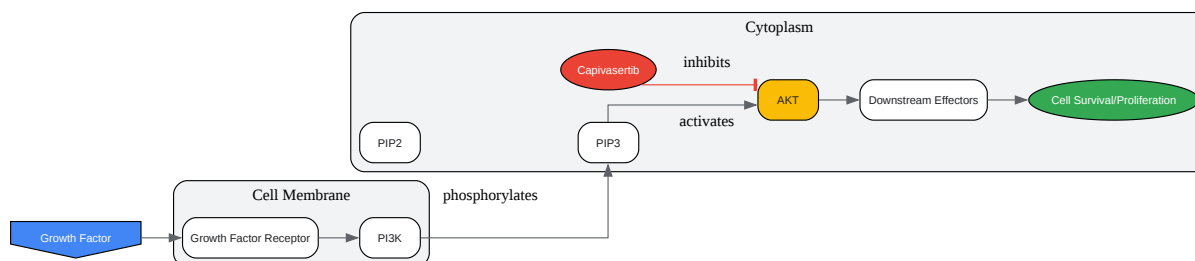
## Abstract

**Capivasertib**, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid tumors. A meta-analysis of randomized clinical trials indicates that **Capivasertib** improves overall survival in the intent-to-treat (ITT) population.<sup>[1][2][3]</sup> This guide synthesizes findings from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of **Capivasertib** against alternative therapeutic strategies.

## Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

**Capivasertib** is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic

driver in many cancers. By inhibiting AKT, **Capivasertib** effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.



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Caption: PI3K/AKT Signaling Pathway and the inhibitory action of **Capivasertib**.

## Meta-Analysis of Capivasertib Clinical Trials

A systematic review and meta-analysis pooling data from four randomized controlled trials (RCTs) involving 540 patients with solid tumors provides a high-level overview of **Capivasertib**'s efficacy and safety.<sup>[1][2][3]</sup>

### Efficacy Data

The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for the overall patient population (Intent-to-Treat, ITT) receiving **Capivasertib** combinations.<sup>[1][2][3]</sup> Interestingly, while a trend towards improved PFS was observed in patients with alterations in the PI3K/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis.<sup>[1][2][3]</sup>

Population	Endpoint	Hazard Ratio (HR) (95% CI)	p-value	Citation
ITT Population	Progression-Free Survival (PFS)	0.75 (0.62 - 0.90)	0.002	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
ITT Population	Overall Survival (OS)	0.61 (0.47 - 0.78)	0.0001	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
PI3K/AKT/PTEN-altered	Progression-Free Survival (PFS)	0.61 (0.32 - 1.16)	0.13	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Safety and Tolerability

The meta-analysis also assessed the safety profile of **Capivasertib**. The most significant finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the **Capivasertib** arm compared to placebo.

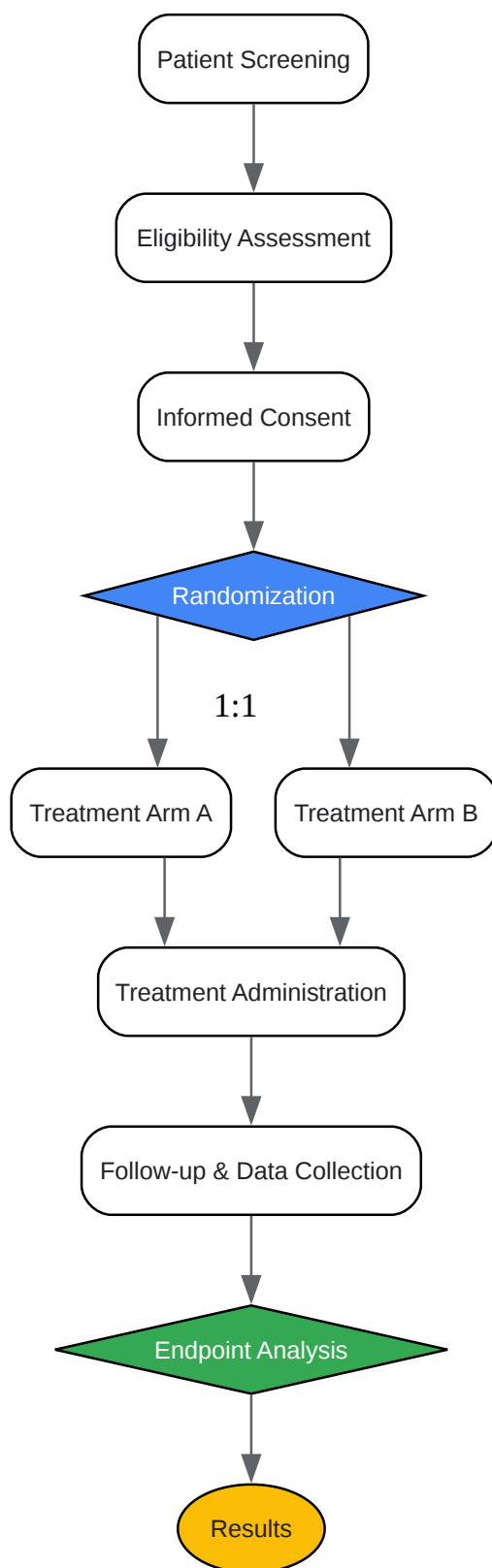
Outcome	Metric	Relative Risk (RR) (95% CI)	p-value	Citation
Discontinuation due to AE	2.37 (1.37 - 4.10)	0.002	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	

## Key Clinical Trial Comparison: CAPItello-291 and FAKTION

Two key phase III and phase II trials, respectively, provide more specific insights into the clinical utility of **Capivasertib** in hormone receptor-positive (HR+), HER2-negative advanced breast cancer.

## Experimental Protocols

A generalized workflow for these clinical trials is depicted below.



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Caption: Generalized workflow of a randomized controlled clinical trial.

Feature	CAPitello-291	FAKTION
Phase	Phase 3	Phase 2
Patient Population	HR+/HER2- advanced breast cancer, recurrence/progression on or after aromatase inhibitor therapy.	Postmenopausal women with ER+/HER2- metastatic or locally advanced inoperable breast cancer, relapsed or progressed on an aromatase inhibitor.
Intervention Arm	Capivasertib + Fulvestrant	Capivasertib + Fulvestrant
Control Arm	Placebo + Fulvestrant	Placebo + Fulvestrant
Primary Endpoint	Progression-Free Survival (PFS)	Progression-Free Survival (PFS)
Key Inclusion Criteria	Histologically confirmed HR+/HER2- breast cancer. Progression on or within 12 months of (neo)adjuvant aromatase inhibitor, or during first-line aromatase inhibitor for advanced disease.	Postmenopausal status. ER+ and/or PgR+ breast cancer. Relapsed or progressed on an aromatase inhibitor.
Key Exclusion Criteria	Prior treatment with fulvestrant, PI3K/AKT/mTOR inhibitors, or chemotherapy for advanced disease. Symptomatic visceral disease.	More than one prior chemotherapy regimen for metastatic breast cancer. Prior treatment with fulvestrant or any PI3K/AKT/mTOR inhibitor.
Dosage	Capivasertib 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days.	Capivasertib 400 mg orally twice daily (4 days on, 3 days off) + Fulvestrant 500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days.

## Performance Data from FAKTION Trial

The FAKTION trial demonstrated a significant improvement in progression-free survival with the addition of **Capivasertib** to fulvestrant.

Endpoint	Capivasertib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) (95% CI)	p-value
Median PFS	10.3 months	4.8 months	0.58 (0.39 - 0.84)	0.004

## Conclusion

The available evidence from a meta-analysis of randomized controlled trials and specific data from key studies like FAKTION strongly supports the clinical benefit of **Capivasertib** in combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2- advanced breast cancer. The improvement in overall survival is a significant finding. While the safety profile indicates a higher rate of discontinuation due to adverse events, these are generally considered manageable. The data presented in this guide underscores the potential of **Capivasertib** as a valuable addition to the therapeutic armamentarium in oncology, especially for patient populations with activated PI3K/AKT pathway signaling. Further research is warranted to refine patient selection and optimize combination strategies.

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